molecular formula C18H13N3 B187917 [(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile CAS No. 54117-40-7

[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile

Cat. No. B187917
CAS RN: 54117-40-7
M. Wt: 271.3 g/mol
InChI Key: GPDAEYPCJRBSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule [(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile is a chemical compound . It contains a total of 36 bonds, including 23 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 1 double bond, 2 triple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 2 nitriles (aliphatic), and 1 Pyrrole .


Molecular Structure Analysis

The molecular structure of [(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile was verified by FTIR and NMR (13C and 1H) spectroscopy . The molecule is in a non-planar conformation except for the carbazole moiety and has a dihedral angle of 30.239 (89)° between the plane of the carbazole and amide moieties .


Physical And Chemical Properties Analysis

The physical and chemical properties of [(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile were studied using DFT/B3LYP/6-311++G(d,p) method. The molecular structure, IR and NMR data, MEP map and FMOs (HOMO and LUMO) of the compound were obtained .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound N-((9-ethyl-9H-carbazol-3-yl)methylene)-3,4-dimethylisoxazol-5-amine, a derivative of [(9-Ethyl-9H-carbazol-3-yl)methylene]malononitrile, was synthesized and its structure was confirmed through elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis (Asiri et al., 2010).

Optical Applications

  • Three N-ethylcarbazole derivatives, including 2-(9-ethyl-9H-carbazol-3-ylmethylene)malononitrile, were synthesized and tested for their non-linear optical (NLO) properties. These molecules exhibit different packing motifs and have potential for optical applications (Nesterov et al., 2002).

Antimicrobial Activities

  • Derivatives of 9H-carbazole, including those related to [(9-Ethyl-9H-carbazol-3-yl)methylene]malononitrile, were synthesized and evaluated as antimicrobial agents. These compounds showed potential for antimicrobial applications (Salih et al., 2016).

Catalytic and Electronic Features

  • Carbazoles containing Schiff bases, including derivatives of [(9-Ethyl-9H-carbazol-3-yl)methylene]malononitrile, were synthesized and examined for their antimicrobial, antifungal, electronic, and catalytic features. These compounds, particularly their Co(II) and Mn(II) complexes, showed high thermal stability and significant activity values for antimicrobial and antifungal applications (Bal, 2014).

Photorefractive Properties

  • Carbazole-based monolithic monomers containing photoconductive and electro-optic chromophore were synthesized for photorefractive applications. These compounds, including derivatives of [(9-Ethyl-9H-carbazol-3-yl)methylene]malononitrile, demonstrated significant two-beam coupling gain coefficients, indicating their potential in photorefractive technologies (Huang et al., 2005).

Cyanide Detection

  • The compound 2-[(9-ethyl-9H-carbazol-3-yl)methylene]propanedinitrile showed high sensitivity and selectivity to cyanide ion in solution, making it a potential utility for cyanide detection (Tang et al., 2012).

Luminescent Material Applications

  • Novel carbazole Schiff base derivatives, including N1,N2-bis[(9-ethyl-carbazole-3-yl)methylene]ethane-1,2-diamine, were synthesized and showed potential as luminescent materials for various applications (Zhou Hong-ping, 2010).

properties

IUPAC Name

2-[(9-ethylcarbazol-3-yl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3/c1-2-21-17-6-4-3-5-15(17)16-10-13(7-8-18(16)21)9-14(11-19)12-20/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDAEYPCJRBSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=C(C#N)C#N)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302725
Record name [(9-ethyl-9h-carbazol-3-yl)methylene]malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile

CAS RN

54117-40-7
Record name NSC153128
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(9-ethyl-9h-carbazol-3-yl)methylene]malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

About 11.1 grams (0.05 moles) N-ethyl carbazole-3-carboxaldehyde, about 3.1 grams (0.05 moles) malononitrile, about 1 milliliter glacial acetic acid, about 0.35 grams ammonium acetate and about 40 milliliters benzene are heated to boiling under reflux conditions for about 30 minutes. The liquid portion of this mixture is separated from the brown colored solution by rotary evaporation, the solid residues twice recrystallized with glacial acetic acid washed with ethanol and dried in a vacuum oven. Yield: 7.0 grams of bright yellow needle like crystals m.p. 164°-165° C.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.